molecular formula C19H21NO5S B2542659 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 946213-87-2

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2542659
CAS No.: 946213-87-2
M. Wt: 375.44
InChI Key: OLGSNCVWYLUBRT-UHFFFAOYSA-N
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Description

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a tetrahydroquinoline structure via a propylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the propylsulfonyl group: This step involves the reaction of the benzo[d][1,3]dioxole with 3-chloropropylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with tetrahydroquinoline: The final step involves the nucleophilic substitution reaction between the intermediate and tetrahydroquinoline under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole moiety.

Scientific Research Applications

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and selectivity.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c21-26(22,20-10-3-6-15-5-1-2-7-17(15)20)12-4-11-23-16-8-9-18-19(13-16)25-14-24-18/h1-2,5,7-9,13H,3-4,6,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGSNCVWYLUBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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